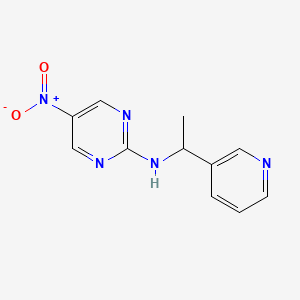
5-nitro-N-(2-phenylethyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-nitro-N-(2-phenylethyl)pyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-nitro-N-(2-phenylethyl)pyrimidin-2-amine involves the inhibition of various enzymes that are involved in the regulation of cell growth and proliferation. It has been shown to inhibit tyrosine kinases such as EGFR, HER2, and VEGFR, which are overexpressed in various types of cancer. It has also been found to inhibit protein kinases such as CDKs and Aurora kinases, which are involved in cell cycle regulation. Additionally, it has been shown to inhibit topoisomerases, which are essential for DNA replication and transcription.
Biochemical and Physiological Effects
5-nitro-N-(2-phenylethyl)pyrimidin-2-amine has been shown to exhibit various biochemical and physiological effects. It has been found to induce apoptosis and cell cycle arrest in cancer cells, which leads to the inhibition of cell growth and proliferation. It has also been shown to inhibit viral replication by targeting viral enzymes such as HIV-1 integrase and HCV NS5B polymerase. Furthermore, it has been found to exhibit antibacterial and antifungal activities by disrupting the cell membrane and inhibiting protein synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-nitro-N-(2-phenylethyl)pyrimidin-2-amine in lab experiments include its high potency and selectivity towards various enzymes, its ability to induce apoptosis and cell cycle arrest in cancer cells, and its potential applications in the development of new drugs. However, its limitations include its low solubility in water, its potential toxicity to normal cells, and its complex synthesis method.
Zukünftige Richtungen
There are several future directions for the research and development of 5-nitro-N-(2-phenylethyl)pyrimidin-2-amine. These include:
1. Optimization of the synthesis method to improve the yield and purity of the product.
2. Development of new derivatives with improved pharmacological properties such as solubility, selectivity, and toxicity.
3. Investigation of the mechanism of action of 5-nitro-N-(2-phenylethyl)pyrimidin-2-amine towards different enzymes and pathways.
4. Evaluation of the in vivo efficacy and safety of 5-nitro-N-(2-phenylethyl)pyrimidin-2-amine using animal models.
5. Development of new drug formulations and delivery methods to improve the bioavailability and pharmacokinetics of 5-nitro-N-(2-phenylethyl)pyrimidin-2-amine.
Conclusion
In conclusion, 5-nitro-N-(2-phenylethyl)pyrimidin-2-amine is a promising chemical compound with potential applications in the field of medicinal chemistry. Its unique chemical properties and inhibitory activity towards various enzymes make it a valuable lead compound for the development of new drugs. Further research is needed to fully understand its mechanism of action, optimize its synthesis method, and evaluate its in vivo efficacy and safety.
Synthesemethoden
The synthesis of 5-nitro-N-(2-phenylethyl)pyrimidin-2-amine involves the reaction of 5-nitro-2-chloropyrimidine with 2-phenylethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism to yield the desired product. The purity and yield of the product can be improved by using different solvents and reaction conditions.
Wissenschaftliche Forschungsanwendungen
5-nitro-N-(2-phenylethyl)pyrimidin-2-amine has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit inhibitory activity against various enzymes such as tyrosine kinases, protein kinases, and topoisomerases. It has also been investigated for its anticancer, antiviral, and antimicrobial activities. Furthermore, it has been used as a lead compound for the development of new drugs with improved pharmacological properties.
Eigenschaften
IUPAC Name |
5-nitro-N-(2-phenylethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c17-16(18)11-8-14-12(15-9-11)13-7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEQJWGZSJEIJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC=C(C=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-nitro-N-(2-phenylethyl)pyrimidin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(Hydroxymethyl)piperidin-1-yl]benzenesulfonamide](/img/structure/B7586753.png)
![5-(2-Azabicyclo[2.2.1]heptan-2-ylsulfonyl)-2-methylbenzoic acid](/img/structure/B7586770.png)

![2-[4-(6-Methylpyridin-2-yl)piperazin-1-yl]ethanol](/img/structure/B7586779.png)
![(2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid](/img/structure/B7586791.png)

![(2S)-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B7586822.png)
![4-[(2-Chloro-acetylamino)-methyl]-thiophene-2-carboxylic acid methyl ester](/img/structure/B7586828.png)
![4-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-2-carboxamide](/img/structure/B7586836.png)


![N-[(3-methoxyphenyl)methyl]-1-(4-methylsulfonylphenyl)methanamine](/img/structure/B7586860.png)
